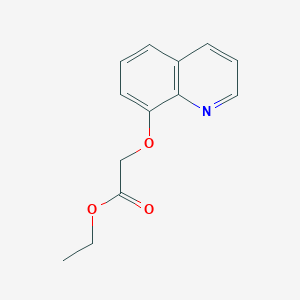

Tert-butyl 2,3-diphenylpiperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

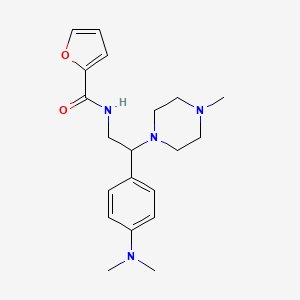

Tert-butyl 2,3-diphenylpiperazine-1-carboxylate (TBDPC) is a synthetic compound derived from piperazine and diphenyl carboxylic acid. It is a colorless, crystalline solid with a melting point of around 120°C. TBDPC is a versatile compound that has been used for a variety of applications in the field of synthetic organic chemistry, including as a reagent for the synthesis of various compounds, as a catalyst for the formation of cyclic compounds, and as a ligand in transition metal-catalyzed reactions. In addition, TBDPC has been used in scientific research applications, including as an inhibitor of enzymes and as a ligand for protein-protein interactions.

Aplicaciones Científicas De Investigación

Photophysical Properties and Bioimaging Applications

The study by Belfield et al. (2012) delves into the photophysical properties of a new fluorene derivative related to Tert-butyl 2,3-diphenylpiperazine-1-carboxylate, highlighting its two-photon absorption capabilities and efficient superfluorescent properties. The probe demonstrated promising applications in two-photon fluorescence microscopy bioimaging, showcasing its potential in biological and medical research for imaging and diagnostic purposes (Belfield et al., 2012).

Synthetic Chemistry and Catalysis

Research by Stambuli et al. (2002) on arylpalladium(II) halide complexes, involving this compound, sheds light on the compound's role in facilitating nucleophilic addition reactions and catalyzing cross-coupling reactions. This underscores its significance in synthetic organic chemistry, particularly in the development of new catalytic processes that can streamline the synthesis of complex organic molecules (Stambuli, Bühl, & Hartwig, 2002).

Material Science and Organic Electronics

In the domain of material science, the research conducted by Huang et al. (2014) on bipolar materials for thermally activated delayed fluorescence emphasizes the utility of this compound derivatives. These materials, featuring carbazole groups, were explored for their electronic, photophysical, and electrochemical properties, indicating their potential use in organic electronics, specifically in light-emitting diode (LED) technologies (Huang et al., 2014).

Medicinal Chemistry and Drug Development

The compound's relevance extends to medicinal chemistry, where it serves as a building block for the synthesis of bioactive molecules. For example, research on Schiff base compounds, including derivatives of this compound, has demonstrated significant biological activities, including antibacterial, antifungal, and cytotoxic properties. These findings suggest the compound's potential in the development of new therapeutic agents (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Propiedades

IUPAC Name |

tert-butyl 2,3-diphenylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-21(2,3)25-20(24)23-15-14-22-18(16-10-6-4-7-11-16)19(23)17-12-8-5-9-13-17/h4-13,18-19,22H,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXUZUABTMGOKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-Chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2859168.png)

![4-((3-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2859170.png)

![2-(3-methoxyphenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2859171.png)

![5-(5-Fluorosulfonyloxypyridine-3-carbonyl)-5-azaspiro[3.5]nonane](/img/structure/B2859175.png)

![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2859178.png)

![(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2859183.png)